2,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. This compound is known for its versatile applications in various fields, including medical research, environmental research, and industrial research. Its unique structure, which includes a piperazine ring, makes it a valuable compound for scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
In industrial settings, the production of 2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone
- 2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone
Uniqueness
2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern and the presence of the piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, depending on the context .
Biological Activity
2,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone is a compound belonging to the benzophenone family, which has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to opioid receptors. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H26N2O
- Molecular Weight : 322.44 g/mol
- CAS Number : 898783-15-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Electrophilic Aromatic Substitution : The presence of methyl groups enhances the nucleophilicity of the aromatic rings.
- Nucleophilic Substitution Reactions : The piperazine moiety can be involved in further functionalization.
Opioid Receptor Interaction
Research indicates that this compound exhibits antagonist properties at opioid receptors. Studies have demonstrated its effectiveness in binding affinity and efficacy compared to other known antagonists. The presence of methyl substituents at both the 3 and 4 positions significantly enhances its potency as an antagonist.
Table 1: Comparison of Binding Affinity and Efficacy
Compound Name | Binding Affinity (Ki) | Efficacy (EC50) | Remarks |
---|---|---|---|
This compound | Low nanomolar range | Low nanomolar range | Non-selective antagonist |
3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone | Lower than above | Moderate | More selective antagonist |
Anti-inflammatory Activity
Benzophenones are known for their anti-inflammatory properties. Studies have shown that various derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. For instance, compounds similar to this compound demonstrated significant inhibition against these cytokines in vitro.
Case Study: Inhibition of Cytokines
In a study conducted by Khanum et al., several benzophenone derivatives were synthesized and tested for their ability to inhibit TNF-α production in LPS-stimulated human peripheral blood mononuclear cells. The most potent inhibitors had IC50 values ranging from 4 to 6 nM for TNF-α.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Methyl Substituents : The presence of methyl groups at positions 2 and 5 enhances receptor binding.
- Piperazine Moiety : Contributes to the compound's ability to interact with opioid receptors and modulate biological responses.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-8-9-17(2)20(14-16)21(24)19-7-5-4-6-18(19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXLVZSJMRIPNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643878 | |
Record name | (2,5-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-17-0 | |
Record name | Methanone, (2,5-dimethylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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